2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a bromine atom at position 2, a tetrazole ring at position 5, and an ethyl-linked 5-chloroindole moiety. The chloroindole and bromobenzamide groups may contribute to target-specific interactions, such as with enzymes or receptors in therapeutic applications.
Properties
Molecular Formula |
C18H14BrClN6O |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14BrClN6O/c19-16-3-2-13(26-10-23-24-25-26)8-15(16)18(27)21-6-5-11-9-22-17-4-1-12(20)7-14(11)17/h1-4,7-10,22H,5-6H2,(H,21,27) |
InChI Key |
ILSKPANVOMEHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile compound. The final step involves the coupling of the indole and tetrazole derivatives with a benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution of the bromine atom can yield a variety of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with indole and tetrazole moieties exhibit significant anticancer properties. The presence of the indole structure in 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating specific signaling pathways, such as the MAPK and PI3K/Akt pathways.
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Indole derivatives have been documented to exhibit antibacterial and antifungal effects. For instance, research has demonstrated that certain indole-based compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans.
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of indole-tetrazole derivatives, including 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide. The compound was tested against several cancer cell lines, showing promising cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that further investigation into the compound's mechanism could lead to the development of novel anticancer agents.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of indole derivatives. The researchers evaluated the efficacy of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide against a panel of bacterial and fungal strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to known antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole and tetrazole moieties are known to interact with various biological receptors, which can lead to a range of biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Substituents : Benzoyl group with 3,4-dimethoxy substitution.
- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30 minutes) .
- Properties : Melting point = 90°C; lacks tetrazole or halogen atoms.
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
- Substituents : 2-hydroxybenzamide with 3,4-dimethoxy substitution.
- Synthesis : Methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield, 6 hours) .
- Properties : Melting point = 96°C; hydroxyl group may enhance solubility but increase susceptibility to oxidation.
Target Compound
- Substituents : Bromine (electron-withdrawing), tetrazole (bioisostere), and 5-chloroindole (aromatic/hydrophobic).
- Inferred Advantages : Bromine and tetrazole likely improve resistance to enzymatic degradation, while the chloroindole may enhance binding to hydrophobic pockets in biological targets.
Tetrazole-Containing Analogs
Ethyl-2-(5-Benzoxazol-2-ylamine)-1H-Tetrazol-1-yl) Acetate (Compound 3, )
- Structure : Combines benzoxazole and tetrazole via an ethyl acetate linker.
- Synthesis : Sodium azide and ammonium chloride in DMF under reflux .
- Activity : Tetrazole derivatives are associated with antimicrobial, anti-inflammatory, and antiviral properties .
- Comparison : The target compound’s indole group may offer superior receptor affinity compared to benzoxazole.
1-[2-(1H-Tetrazol-5-yl)Ethyl]-1H-Benzo[d][1,2,3]Triazoles ()
- Structure : Tetrazole linked to benzotriazole via an ethyl chain.
- Activity: Demonstrated anti-nociceptive and anti-inflammatory effects, with compound 3g (2-hydroxyphenyl substitution) showing significant activity .
- Key Insight : The tetrazole’s bioisosteric role may mimic carboxylate interactions in biological systems, a feature shared with the target compound.
Halogenated Benzamide Derivatives
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide ()
- Substituents : Bromine, dichloro, and hydroxy groups.
- Properties : Halogens enhance lipophilicity and binding to hydrophobic targets.
- Comparison : The target compound’s tetrazole may offset excessive hydrophobicity from bromine/chloroindole, improving solubility.
5-Bromo-N-(5-Chloro-1-Ethyl-2-Hydroxyindol-3-yl)Imino-2-Hydroxybenzamide ()
- Structure : Bromobenzamide with a chloroindole-hydrazide group.
- Key Difference : Hydrazide linkage vs. tetrazole in the target compound; hydrazides may exhibit different pharmacokinetic profiles.
Spectroscopic Features
Pharmacological Potential and Molecular Interactions
- Tetrazole as Bioisostere : Enhances metabolic stability compared to carboxylic acids, as seen in anti-inflammatory triazole-tetrazole hybrids .
- Halogen Effects : Bromine and chlorine may improve binding affinity to targets like kinases or GPCRs through hydrophobic/halogen bonding .
- Indole Moiety : The 5-chloroindole group could mimic tryptophan residues in protein-binding sites, a feature absent in simpler benzamides like Rip-B .
Biological Activity
2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide (CAS Number: 1144446-10-5) is a synthetic compound with potential therapeutic applications. Its structure incorporates a bromine atom, a chloro-substituted indole moiety, and a tetrazole ring, which are known to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is C18H14BrClN6O, with a molecular weight of 445.7 g/mol. The compound features several functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H14BrClN6O |
| Molecular Weight | 445.7 g/mol |
| CAS Number | 1144446-10-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole and tetrazole moieties. Specifically, the presence of these groups in 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide suggests that it may inhibit tumor cell proliferation.
A study investigating similar indole derivatives reported significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance their activity. For instance, compounds with tetrazole rings demonstrated improved selectivity for cancer cells over normal cells, likely due to their ability to interfere with specific cellular pathways involved in mitosis and cell survival .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro assays have shown that related compounds exhibit activity against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
For example, derivatives with similar structures have been reported to show minimum inhibitory concentrations (MICs) in the range of 1.95–15.62 μg/mL against various bacterial strains . This suggests that 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide might possess comparable antimicrobial efficacy.
The biological activity of 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is thought to be mediated through several mechanisms:
Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
Induction of Apoptosis : By affecting signaling pathways related to cell survival, this compound could promote programmed cell death in cancerous cells.
Disruption of Cell Division : Similar compounds have shown the ability to induce multipolar spindles during mitosis in cancer cells, leading to aberrant cell division and eventual cell death .
Study on Anticancer Activity
A recent study evaluated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds structurally similar to 2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide exhibited IC50 values in the low micromolar range against breast and colon cancer cells . This suggests a promising avenue for further research into its anticancer potential.
Antimicrobial Efficacy Assessment
In another investigation focusing on antimicrobial activity, derivatives were tested against common bacterial pathogens. The findings revealed that certain modifications led to increased potency against resistant strains, showcasing the relevance of structural optimization in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
